molecular formula C19H16N4O4 B2985241 N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 923220-99-9

N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2985241
M. Wt: 364.361
InChI Key: LHSHIAZEECHMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4O4 and its molecular weight is 364.361. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

Chemical Reactions and Derivatives Formation

Research has explored the chemical reactions of related compounds, focusing on their interactions with other chemical entities to form derivatives. For instance, studies have shown that certain aminopyridines react with malonate esters to form derivatives of carbamates, amides, and dihydropyridines, indicating a pathway for chemical modifications and the synthesis of complex molecules (Kiriazis, Kalatzis, & Alexandrou, 1989). Similarly, the ring transformation of pyrimidinones with enaminones leading to functionalized aminopyridines suggests methods for introducing various amino groups and modifying vicinal positions (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).

Biological Applications

Inhibition of Nitric Oxide Synthase

Derivatives of 4-methylaminopyridine, including those with elaborate N-substitution, have been found to be potent and selective inhibitors of inducible nitric oxide synthase (NOS). These findings highlight the role of the pyridine ring in interacting with different residues to confer selectivity, suggesting potential applications in diseases where NOS modulation is relevant (Connolly et al., 2004).

Structural and Molecular Studies

Crystal Structure Analysis

The study of molecular salts and their crystal structures, such as those formed with 2-amino-4-methylpyridinium, has provided insights into the hydrogen bonding and molecular interactions that define their structural characteristics. These analyses contribute to understanding the molecular arrangements and potential applications in material science and drug design (Muralidharan et al., 2013).

Anticoccidial Activity

Synthesis and Activity of Nitropyridinecarboxamides

Research into nitropyridinecarboxamides, which are structurally related to the compound of interest, has demonstrated their potential as anticoccidial agents. The synthesis of these compounds and their evaluation against Eimeria tenella, a causative agent of coccidiosis in poultry, suggest their use in veterinary medicine to combat this disease (Morisawa, Kataoka, & Kitano, 1977).

properties

IUPAC Name

N-(4-methylpyridin-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-13-7-8-20-17(10-13)21-18(24)16-6-3-9-22(19(16)25)12-14-4-2-5-15(11-14)23(26)27/h2-11H,12H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSHIAZEECHMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.